3-Bromo-1-phenylhexan-2-one
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Overview
Description
3-Bromo-1-phenylhexan-2-one is an organic compound characterized by the presence of a bromine atom, a phenyl group, and a hexanone structure. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-1-phenylhexan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-phenylhexan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-phenylhexan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of new compounds with different functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
3-Bromo-1-phenylhexan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1-phenylhexan-2-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-phenylhexan-1-one: Similar structure but with the bromine atom at a different position.
1-Bromo-3-phenylhexane: Lacks the carbonyl group, leading to different reactivity and applications.
Uniqueness
3-Bromo-1-phenylhexan-2-one is unique due to its specific arrangement of functional groups, which allows for a wide range of chemical reactions and applications. Its combination of a bromine atom, phenyl group, and carbonyl group makes it a versatile compound in organic synthesis .
Properties
IUPAC Name |
3-bromo-1-phenylhexan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-2-6-11(13)12(14)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGCBEGTDMITFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)CC1=CC=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60843218 |
Source
|
Record name | 3-Bromo-1-phenylhexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60843218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920018-21-9 |
Source
|
Record name | 3-Bromo-1-phenylhexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60843218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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